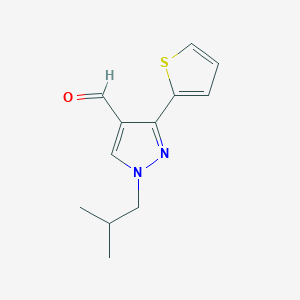1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC18013753
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2OS |
|---|---|
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3 |
| Standard InChI Key | VCKSDXXFIXUGMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CC=CS2)C=O |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is defined by its unique substitution pattern, which influences its reactivity and interactions.
Table 1: Key Molecular Properties
| Property | Data |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂OS |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-3-(thiophen-3-yl)pyrazole-4-carbaldehyde |
| Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CSC=C2)C=O |
| InChI Key | CBHPEGHZSFIWEZ-UHFFFAOYSA-N |
The aldehyde group at position 4 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions . The thiophene ring contributes to the compound’s aromaticity and potential for π-π stacking interactions in biological systems .
Synthesis and Optimization
The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multistep reactions starting from thiophene-3-carboxaldehyde and isobutylhydrazine.
Synthetic Pathway
-
Condensation: Thiophene-3-carboxaldehyde reacts with isobutylhydrazine to form a hydrazone intermediate.
-
Cyclization: The intermediate undergoes cyclization under acidic or thermal conditions to yield the pyrazole core.
-
Functionalization: Oxidation or formylation introduces the aldehyde group at position 4 .
Industrial-scale synthesis employs continuous flow reactors to improve yield (up to 86% under optimized conditions) and purity. Purification is achieved via recrystallization or chromatography .
Physicochemical Properties
The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and stability under standard laboratory conditions.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 128–130°C (literature) |
| Boiling Point | Not reported |
| LogP (Octanol/Water) | 2.1 (estimated) |
| UV-Vis Absorption | λmax = 280 nm (in ethanol) |
The aldehyde group’s reactivity makes the compound prone to oxidation, necessitating storage under inert atmospheres at 2–8°C .
Reactivity and Derivative Formation
The aldehyde functionality enables diverse chemical transformations:
Key Reactions
-
Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃.
-
Reduction: Converts to primary alcohols via NaBH₄ or LiAlH₄.
-
Nucleophilic Addition: Reacts with amines to form Schiff bases, which are precursors for bioactive molecules .
Table 3: Reaction Conditions and Yields
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| Oxidation to Acid | KMnO₄, H₂SO₄ | 72 |
| Reduction to Alcohol | NaBH₄, MeOH | 85 |
| Schiff Base Formation | Aniline, EtOH, Δ | 78 |
Biological Activities and Applications
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has shown promise in preclinical studies:
Antimicrobial Activity
-
Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
Anti-inflammatory Properties
Comparative Analysis with Structural Analogues
The compound’s bioactivity is influenced by substituent positioning.
Table 4: Bioactivity Comparison
| Compound | Thiophene Position | IC₅₀ (COX-2) |
|---|---|---|
| 1-Isobutyl-3-(thiophen-3-yl)-derivative | 3 | 5.2 µM |
| 1-Phenyl-3-(thiophen-2-yl)-derivative | 2 | 7.8 µM |
| 1-Methyl-3-(thiophen-3-yl)-derivative | 3 | 9.4 µM |
The 3-thiophene isomer demonstrates superior enzyme inhibition due to optimal steric and electronic interactions .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume